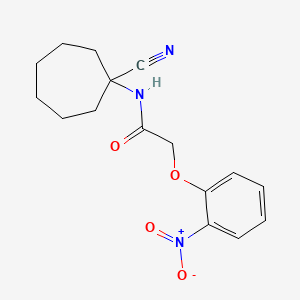![molecular formula C16H16ClNO2 B2854957 N-[4-(benzyloxy)phenyl]-2-chloropropanamide CAS No. 743444-38-4](/img/structure/B2854957.png)
N-[4-(benzyloxy)phenyl]-2-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]-2-chloropropanamide is an organic compound with the molecular formula C16H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a benzyloxy group attached to a phenyl ring, which is further connected to a 2-chloropropanamide moiety. This structure imparts unique chemical and physical properties to the compound, making it valuable for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-chloropropanamide typically involves the reaction of 4-benzyloxyaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanamide moiety can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed
Substitution Reactions: Formation of N-[4-(benzyloxy)phenyl]-2-azidopropanamide or N-[4-(benzyloxy)phenyl]-2-thiocyanatopropanamide.
Oxidation Reactions: Formation of 4-benzyloxybenzaldehyde or 4-benzyloxybenzoic acid.
Reduction Reactions: Formation of N-[4-(benzyloxy)phenyl]-2-aminopropane.
Applications De Recherche Scientifique
N-[4-(benzyloxy)phenyl]-2-chloropropanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mécanisme D'action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s binding affinity to these targets, while the 2-chloropropanamide moiety facilitates the formation of stable complexes. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(benzyloxy)phenyl]glycinamide
- 4-benzyloxyphenylacetic acid
- 4-benzyloxyphenol
Uniqueness
N-[4-(benzyloxy)phenyl]-2-chloropropanamide is unique due to its specific structural features, such as the presence of both a benzyloxy group and a 2-chloropropanamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, N-[4-(benzyloxy)phenyl]glycinamide lacks the chlorine atom, which affects its reactivity and interaction with molecular targets .
Propriétés
IUPAC Name |
2-chloro-N-(4-phenylmethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12(17)16(19)18-14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOIBPNEUOSMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
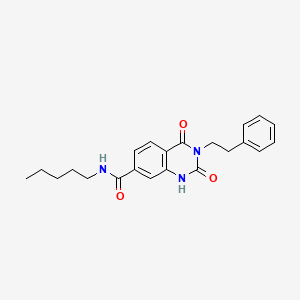
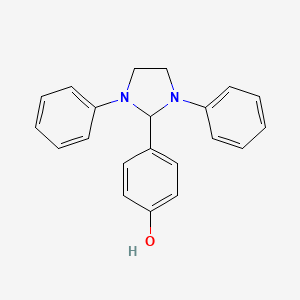
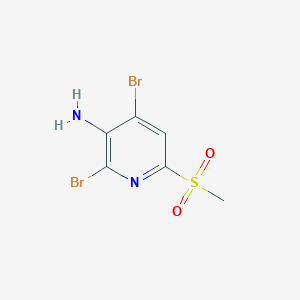
![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2854879.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}propanamide](/img/structure/B2854884.png)
![2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2854885.png)
![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2854887.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide](/img/structure/B2854889.png)
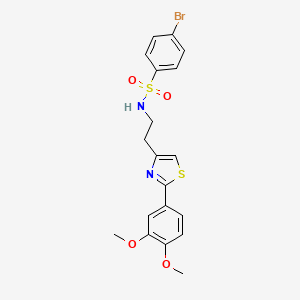
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2854894.png)
